molecular formula C19H16N4O3S B2744908 N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946258-92-0

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2744908
CAS RN: 946258-92-0
M. Wt: 380.42
InChI Key: ZIDATZVSXMWCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indolin-2-one derivatives are a class of compounds that have been studied for their potential bioactive properties . They have been designed as acetylcholine esterase (AChE) inhibitors, which are used to treat Alzheimer’s disease (AD) . Some of these compounds have shown strong cytotoxicity against certain human cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds, such as indolin-2-one derivatives, often involves complex organic chemistry reactions . For example, some are synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can involve multiple steps . These reactions are often catalyzed by various substances and can result in a variety of products .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, one compound was reported as a yellow solid with a melting point of 219–220 °C .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have developed eco-friendly, efficient methods for synthesizing a series of derivatives related to the parent compound, utilizing microwave irradiation and employing cyclocondensation techniques. These synthetic approaches aim to create compounds with potential CNS depressant and anticonvulsant activities, demonstrating the compound's role in neuroscience research. The derivatives have shown good CNS depressant activity and protection in the maximal electroshock seizure (MES) test, indicating their potential to inhibit seizure spread without causing liver toxicity. These findings are supported by a computational study predicting the compounds' binding modes to NMDA and AMPA receptors, highlighting their relevance in developing new treatments for neurological disorders (Nikalje et al., 2015).

Antimicrobial and Antitubercular Activity

Another significant application of these derivatives is in combating bacterial, fungal, and tubercular infections. Tetrahydropyrimidine–isatin hybrids, closely related to the compound , have been synthesized and screened for their antimicrobial activities. These hybrids demonstrate promising antibacterial, antifungal, and anti-tubercular activities, showcasing the compound's utility in addressing infectious diseases (Akhaja & Raval, 2012).

Anticancer Research

Research into the anticancer potential of derivatives has led to the synthesis of novel compounds with enhanced cytotoxic activity against various human cancer cell lines. The design and synthesis of new series of isatin derivatives, for instance, have greatly improved their cytotoxic activity, offering new avenues for anticancer therapy. These compounds have exhibited excellent anti-proliferative activities against gastric carcinoma, breast adenocarcinoma, nasopharyngeal carcinoma, and oral carcinoma cells, underscoring their significance in cancer research and therapy development (Abu‐Hashem & Al-Hussain, 2022).

Novel Antiviral Agents

The exploration of water-soluble derivatives for intranasal administration against influenza and other respiratory infections has opened new paths in antiviral research. The derivatives of the parent compound have shown high activity against influenza A2 and Coxsackie B1 viruses in vitro, with potential for reducing the severity and duration of disease symptoms in infected models. This research demonstrates the compound's utility in developing novel antiviral agents, particularly for respiratory infections (Harnden et al., 1979).

Future Directions

The future directions for research on similar compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .

properties

IUPAC Name

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-16-6-5-13(10-20-16)18(26)22-19-21-14(11-27-19)9-17(25)23-8-7-12-3-1-2-4-15(12)23/h1-6,10-11H,7-9H2,(H,20,24)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDATZVSXMWCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.